"synthesis of 4-(bromomethyl)-2-chloropyridine hydrobromide"
"synthesis of 4-(bromomethyl)-2-chloropyridine hydrobromide"
CAS: 32938-48-0 | Molecular Formula:
Executive Summary
This technical guide details the synthesis of 4-(bromomethyl)-2-chloropyridine hydrobromide , a critical electrophilic building block in medicinal chemistry. It is widely employed in the development of kinase inhibitors, receptor antagonists, and agrochemicals due to the dual reactivity of its 2-chloro handle (
Two distinct synthetic pathways are presented to accommodate different starting material availability and purity requirements:
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Route A (Radical Bromination): A direct, one-step functionalization of 2-chloro-4-methylpyridine. Best for scale-up and cost efficiency.
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Route B (Nucleophilic Substitution): Conversion of (2-chloropyridin-4-yl)methanol using
or HBr. Best for high-purity applications requiring strict control over bis-bromination impurities.
Strategic Retrosynthesis & Pathway Analysis
The target molecule features a pyridine core destabilized by electron-withdrawing halogens. The 2-chloro substituent deactivates the ring, reducing the basicity of the nitrogen (pKa < 1), which minimizes N-bromination side reactions during radical protocols.
Reaction Scheme (Graphviz)
Figure 1: Retrosynthetic analysis showing the two primary routes to the target hydrobromide salt.
Route A: Radical Bromination (Wohl-Ziegler)
This route utilizes N-Bromosuccinimide (NBS) to radically brominate the benzylic methyl group. It is the industrial standard due to the low cost of 2-chloro-4-methylpyridine.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 2-Chloro-4-methylpyridine | 1.0 | Substrate | Liquid, density ~1.2 g/mL. |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water if yellow (degraded). |
| AIBN or BPO | 0.05 | Radical Initiator | AIBN is preferred for cleaner workup. |
| Acetonitrile or DCE | Solvent | Medium | |
| HBr (33% in AcOH) | 1.1 | Salt Former | Used in the final step to precipitate the salt. |
Step-by-Step Protocol
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Activation: In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-chloro-4-methylpyridine (10.0 g, 78.4 mmol) in 1,2-dichloroethane (DCE) (100 mL).
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Addition: Add NBS (14.6 g, 82.3 mmol) and AIBN (640 mg, 3.9 mmol).
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Critical Control: Do not add excess NBS (>1.1 eq) to prevent formation of the 4-(dibromomethyl) impurity, which is inseparable by crystallization.
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Initiation: Heat the mixture to reflux (83°C). The reaction is exothermic once initiated; observe for a color change (orange
pale yellow) and the rising of succinimide to the surface. -
Monitoring: Maintain reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
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Endpoint: Stop when <5% starting material remains. Prolonged heating promotes degradation.
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Workup (Free Base Isolation):
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Cool to 0°C to precipitate succinimide. Filter off the solids.[3]
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Wash the filtrate with saturated
(2 x 50 mL) and Brine (1 x 50 mL). -
Dry over
and concentrate in vacuo to obtain the crude free base (yellow oil).
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Salt Formation:
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Dissolve the crude oil in anhydrous Acetone or Diethyl Ether (50 mL).
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Cool to 0°C and dropwise add 33% HBr in Acetic Acid (15 mL).
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The white precipitate forms immediately. Stir for 30 min at 0°C.
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Purification: Filter the solid under nitrogen (hygroscopic!). Wash with cold ether. Recrystallize from Ethanol/IPA if necessary.
Route B: Alcohol Substitution (High Purity)
This route converts (2-chloropyridin-4-yl)methanol to the bromide. It avoids radical byproducts and is preferred when high purity (>98%) is required for sensitive biological assays.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| (2-Chloropyridin-4-yl)methanol | 1.0 | Substrate | Can be prepared via reduction of 2-chloropyridine-4-carboxylic acid. |
| Phosphorus Tribromide ( | 0.4 | Brominating Agent | 1 mol |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous. |
| Ethanol | Solvent | Recrystallization | For final purification.[4] |
Step-by-Step Protocol
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Setup: Flame-dry a 3-neck flask and purge with Argon. Add (2-chloropyridin-4-yl)methanol (5.0 g, 34.8 mmol) and anhydrous DCM (50 mL). Cool to 0°C.[3]
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Bromination: Add
(1.3 mL, 13.9 mmol) dropwise via syringe over 15 minutes.-
Caution: Reaction is highly exothermic. Maintain internal temp <10°C.
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Reflux: Allow to warm to room temperature, then heat to mild reflux (40°C) for 2–4 hours.
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Quench & Salt Isolation:
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Cool to 0°C. Quench carefully with Ethanol (5 mL) to destroy excess
. -
Note: This reaction generates HBr in situ. If the concentration is high enough, the product may precipitate directly as the hydrobromide salt.
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If product remains soluble, concentrate to ~10 mL volume and add Diethyl Ether (50 mL) to force precipitation.
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Filtration: Collect the white solid by vacuum filtration.
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Yield: Expected yield is 85–92%.
Safety & Handling (Critical)
Hazard Class: Corrosive (Category 1B), Lachrymator, Vesicant.
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Vesicant Warning: Like benzyl bromide, this compound is a potent lachrymator and skin irritant. It can cause severe chemical burns and blistering.
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Inhalation: All operations must be performed in a functioning fume hood.
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Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonia nearby to neutralize spills and clean glassware.
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Storage: Store at 2–8°C under inert atmosphere (Argon). The HBr salt is hygroscopic and hydrolyzes to the alcohol upon exposure to moist air.
Workflow Visualization
Synthesis & Purification Flowchart (Graphviz)
Figure 2: Operational workflow for the radical bromination route.
References
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ChemicalBook. (n.d.). 4-(Bromomethyl)-2-chloropyridine hydrobromide CAS 32938-48-0.[1][2][7][8][9] Retrieved from
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BenchChem. (2025).[10][11] Application Notes and Protocols for Regioselective Bromination of Methylpyridines. Retrieved from
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Sigma-Aldrich. (n.d.). 4-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. (Used as surrogate for hazard classification).[10] Retrieved from [12]
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National Institutes of Health (NIH). (2018). Azaindenoisoquinolines as Topoisomerase I Inhibitors: Synthetic Schemes involving NBS Bromination. Retrieved from
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GuideChem. (n.d.). 4-(Bromomethyl)-2-chloropyridine hydrobromide MSDS. Retrieved from
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